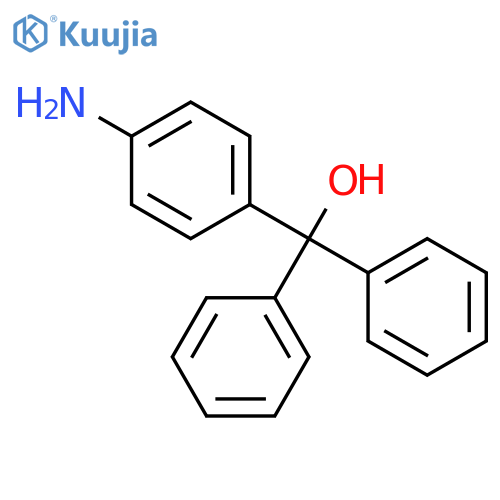

Cas no 2997-53-7 ((4-Aminophenyl)diphenylmethanol)

(4-Aminophenyl)diphenylmethanol 化学的及び物理的性質

名前と識別子

-

- (4-Aminophenyl)diphenylmethanol

- (4-aminophenyl)-diphenylmethanol

- 2997-53-7

- triphenylcarbinol, 4-amino-

- 4-Amino-triphenylcarbinol

-

- インチ: InChI=1S/C19H17NO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,20H2

- InChIKey: KUYKYOVIYGLSFD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)O

計算された属性

- せいみつぶんしりょう: 275.131014166g/mol

- どういたいしつりょう: 275.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 46.2Ų

(4-Aminophenyl)diphenylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019119739-1g |

(4-Aminophenyl)diphenylmethanol |

2997-53-7 | 95% | 1g |

$392.98 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732691-1g |

(4-Aminophenyl)diphenylmethanol |

2997-53-7 | 98% | 1g |

¥4047.00 | 2024-08-02 | |

| Crysdot LLC | CD12087180-1g |

(4-Aminophenyl)diphenylmethanol |

2997-53-7 | 95+% | 1g |

$491 | 2024-07-24 |

(4-Aminophenyl)diphenylmethanol 関連文献

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

(4-Aminophenyl)diphenylmethanolに関する追加情報

Recent Advances in the Study of (4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) in Chemical Biology and Pharmaceutical Research

(4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in medicine.

One of the most notable recent developments involves the optimization of synthetic routes for (4-Aminophenyl)diphenylmethanol. Researchers have reported improved yields and purity through catalytic methods, which are crucial for its use in pharmaceutical formulations. Additionally, studies have explored its role as a precursor in the synthesis of compounds with anti-inflammatory and anticancer properties, further underscoring its importance in medicinal chemistry.

In terms of biological activity, (4-Aminophenyl)diphenylmethanol has been investigated for its interactions with specific molecular targets. Recent findings suggest that it exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for further development into anti-inflammatory drugs. Moreover, its structural features have been leveraged to design derivatives with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

The compound's potential applications extend beyond traditional small-molecule drugs. For instance, it has been incorporated into polymeric drug delivery systems to enhance the stability and controlled release of therapeutic agents. This innovative approach has shown promise in preclinical studies, particularly for targeted drug delivery in cancer therapy.

Despite these advancements, challenges remain in the widespread application of (4-Aminophenyl)diphenylmethanol. Issues such as scalability of synthesis, potential toxicity, and the need for further mechanistic studies are areas of active research. Addressing these challenges will be critical for translating laboratory findings into clinically viable treatments.

In conclusion, (4-Aminophenyl)diphenylmethanol (CAS: 2997-53-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from drug synthesis to delivery systems, highlight its versatility and potential for future therapeutic innovations. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in medicine.

2997-53-7 ((4-Aminophenyl)diphenylmethanol) 関連製品

- 467-62-9(Pararosaniline Base)

- 2443502-86-9((R)-7-Iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one)

- 1999362-75-2(tert-butyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate)

- 933024-40-9(2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-methylphenyl)acetamide)

- 1181632-37-0(2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol)

- 1805435-58-8(5-(Difluoromethyl)-2-methoxy-3-nitropyridine-4-carboxaldehyde)

- 1155149-81-7(4-Chloro-2-(2-chlorophenyl)-6-methylpyrimidine)

- 1806641-56-4(2-Cyano-3-formylphenylpropanal)

- 2171845-10-4(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanoyl}piperidin-2-yl)acetic acid)

- 2230804-02-9(1-(carboxy)pyrrolidin-3-yl acetate)